molecular formula C13H13N3O B3019371 N-phenethylpyrimidine-2-carboxamide CAS No. 1251709-81-5

N-phenethylpyrimidine-2-carboxamide

Cat. No. B3019371
CAS RN: 1251709-81-5
M. Wt: 227.267
InChI Key: YGYOPQMUINCFKE-UHFFFAOYSA-N
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Description

N-phenethylpyrimidine-2-carboxamide is a compound that falls within the broader class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids, one of the four bases in the DNA and RNA structure is a pyrimidine derivative.

Synthesis Analysis

The synthesis of carboxamide derivatives can be achieved through various methods. One approach involves the use of 1,1′-carbonyldioxydi[2(1H)-pyridone] (CDOP) for the synthesis of carboxamides and peptides from corresponding carboxylic acids and amines or α-amino acids, which proceeds without the need for basic promoters, thus avoiding undesired racemization . Another method includes a three-component reaction involving acetoacetanilides, aromatic aldehydes, and urea to synthesize N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides . Additionally, the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride or amines can lead to the formation of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The carboxamide group (-CONH2) attached to the pyrimidine ring is a key functional group that can engage in hydrogen bonding and other interactions, influencing the compound's chemical behavior and biological activity.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can yield esters of substituted pyrimidinecarboxylic acids, which can be further hydrolyzed and decarboxylated to produce pyrimidinamines and other pyrimidine derivatives . The design of biarylpyrimidines involves Suzuki biaryl cross-coupling of dihalopyrimidines, which can lead to compounds with selective binding to nucleic acid structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of the carboxamide group can enhance solubility in polar solvents and enable the formation of hydrogen bonds. The antimicrobial activity of some pyrimidine derivatives has been studied, indicating potential applications in medicinal chemistry . Aromatic polyamides and polyimides based on pyrimidine derivatives can exhibit high thermal stability and solubility in polar solvents, making them suitable for the production of films and coatings .

properties

IUPAC Name

N-(2-phenylethyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(12-14-8-4-9-15-12)16-10-7-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYOPQMUINCFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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